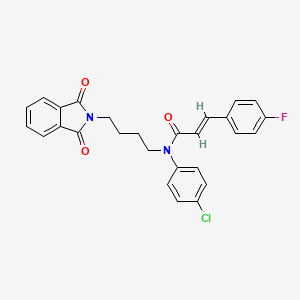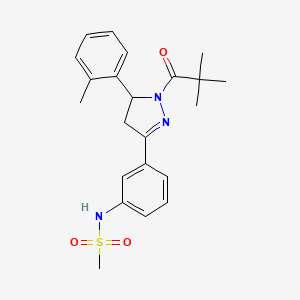
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole core, known for its utility in various fields of scientific research, particularly in medicinal chemistry and organic synthesis. This compound's unique structural elements impart distinct chemical and physical properties that make it valuable in diverse research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves multiple steps, typically starting with the preparation of the pyrazole core. This is often achieved via a reaction between a suitable hydrazine derivative and a 1,3-diketone. The pivaloyl and o-tolyl groups are introduced through subsequent acylation and arylation reactions, respectively.
Industrial Production Methods
On an industrial scale, the compound's production requires optimized conditions to ensure high yield and purity. This may involve the use of advanced catalysts, controlled temperatures, and specific solvent systems that enhance the efficiency of each step in the synthesis process.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation to form various oxidized derivatives, which may be useful for further synthetic applications.
Reduction: : Reduction reactions can modify the compound’s functional groups, potentially leading to the formation of new bioactive molecules.
Substitution: : Various substitution reactions, particularly nucleophilic and electrophilic substitutions, can introduce different substituents into the molecule, enhancing its versatility.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Typical reducing agents are sodium borohydride and lithium aluminum hydride.
Substitution: : Substitutions may require catalysts such as palladium on carbon or bases like sodium hydride.
Major Products
The major products formed from these reactions vary depending on the reagents and conditions used, often resulting in derivatives with potentially enhanced biological or chemical properties.
科学研究应用
N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has broad applications in scientific research:
Chemistry: : It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: : It can be used in studies involving enzyme inhibition or as a model compound for biochemical assays.
Medicine: : The compound's derivatives might exhibit pharmacological properties, making it valuable in drug discovery and development.
Industry: : Its unique structural features can be exploited in the creation of novel materials with specific desired properties.
作用机制
The mechanism by which N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exerts its effects typically involves interaction with molecular targets such as enzymes or receptors. Its structure allows it to bind to active sites or specific domains, potentially inhibiting or modifying their activity. The pathways involved can vary widely, depending on the specific application or the biological context.
相似化合物的比较
Comparison with Other Similar Compounds
Compared to other pyrazole derivatives, N-(3-(1-pivaloyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its unique combination of functional groups. The pivaloyl and methanesulfonamide groups confer specific steric and electronic properties, making it distinct in terms of reactivity and application.
List of Similar Compounds
N-(3-(1-acetyl-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-benzoyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
N-(3-(1-isobutyryl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Each of these compounds shares a core structure with variations in their functional groups, affecting their chemical and biological properties.
That’s a lot to chew on! Let me know if anything jumps out that you want to dive into deeper.
属性
IUPAC Name |
N-[3-[2-(2,2-dimethylpropanoyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-15-9-6-7-12-18(15)20-14-19(23-25(20)21(26)22(2,3)4)16-10-8-11-17(13-16)24-29(5,27)28/h6-13,20,24H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOIONFCFDODAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=NN2C(=O)C(C)(C)C)C3=CC(=CC=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,4-dimethylphenyl)-2-({2,6,8-trimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2526366.png)
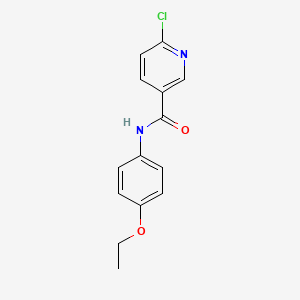
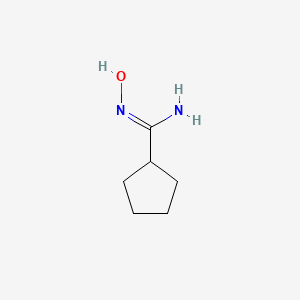
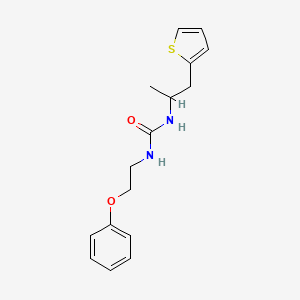
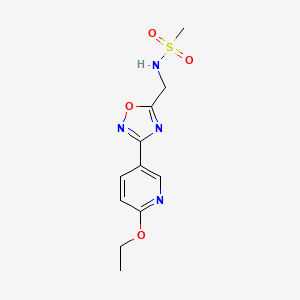
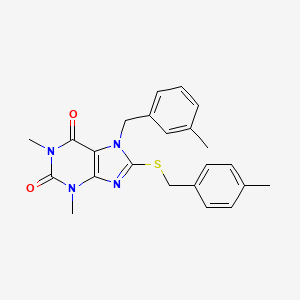
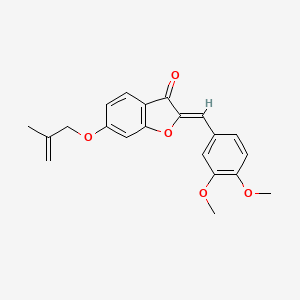
![Furo[3,2-b]pyridin-3-ol hydrochloride](/img/structure/B2526379.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-fluorophenyl)-1H-pyrazol-5-amine](/img/structure/B2526380.png)
![N-(2-ethylphenyl)-2-(7-(4-fluorophenyl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2526381.png)
![3-methyl-5-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)azetidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2526384.png)
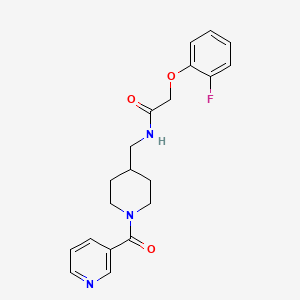
![Tert-butyl 4-[but-2-ynoyl(oxan-4-yl)amino]piperidine-1-carboxylate](/img/structure/B2526386.png)
